ALDH3A1-IN-3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

ALDH3A1, or Aldehyde Dehydrogenase 3A1, is a crucial enzyme in the aldehyde dehydrogenase superfamily, primarily responsible for the oxidation of medium-chain aliphatic and aromatic aldehydes to their corresponding carboxylic acids. This detoxification process is vital for cellular defense against oxidative stress and toxic byproducts of metabolism. ALDH3A1 is predominantly expressed in tissues exposed to environmental stress, including the cornea, liver, and lungs, where it plays significant roles in maintaining cellular redox balance and protecting against oxidative damage .

Structurally, ALDH3A1 functions as a homodimer composed of two identical protein chains, each approximately 453 amino acids long. The enzyme features a Rossmann fold that accommodates its cofactors, nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), allowing it to participate in various bio

ALDH3A1 catalyzes several reactions involving the conversion of aldehydes into carboxylic acids. The catalytic mechanism involves a nucleophilic attack by the thiol group of cysteine residues on the carbonyl group of aldehydes, releasing a hydride ion that is transferred to NAD(P)+. This process regenerates the free enzyme while producing the corresponding carboxylic acid .

Key reactions include:

- Oxidation of 4-Hydroxynonenal: ALDH3A1 efficiently metabolizes this lipid peroxidation byproduct, which is cytotoxic and genotoxic, into less harmful compounds .

- Detoxification of Acetaldehyde: A product of ethanol metabolism, acetaldehyde is converted into acetic acid by ALDH3A1, mitigating its toxic effects .

ALDH3A1 is implicated in several biological processes beyond detoxification. Its roles include:

- Antioxidant Defense: By metabolizing reactive aldehydes, ALDH3A1 protects cells from oxidative stress .

- Cell Cycle Regulation: Overexpression of ALDH3A1 has been linked to altered cell proliferation and cycle progression in various cell types .

- Cancer Biomarker: Increased expression levels of ALDH3A1 have been associated with cancer stem cell phenotypes in prostate, gastric, and lung cancers .

The synthesis of ALDH3A1 can be approached through recombinant DNA technology. The gene encoding ALDH3A1 can be cloned into an expression vector suitable for bacterial or mammalian cell systems. Following transformation or transfection, cells are cultured under conditions that promote protein expression. The enzyme can then be purified using affinity chromatography techniques that exploit its binding characteristics with NAD(P)+ or specific antibodies .

Additionally, chemical synthesis methods may involve the use of peptide synthesis for specific fragments or inhibitors targeting ALDH3A1 activity.

ALDH3A1 has potential applications in various fields:

- Biomedical Research: As a biomarker for oxidative stress and cancer progression.

- Therapeutic Targeting: Inhibitors of ALDH3A1 could enhance the efficacy of chemotherapeutic agents by increasing oxidative stress in cancer cells .

- Cosmetic Industry: Due to its protective role against UV-induced damage in corneal cells, ALDH3A1 is being explored for formulations aimed at skin protection from oxidative damage .

Recent studies have focused on identifying peptide ligands that interact with ALDH3A1. These interactions are crucial for understanding its biological functions and potential therapeutic applications. For instance, peptides identified through phage display techniques have shown promise in modulating ALDH3A1 activity and could serve as leads for drug development . Furthermore, investigations into the enzyme's interaction with other proteins may reveal additional regulatory mechanisms involved in its diverse functions.

Several compounds share structural or functional similarities with ALDH3A1. These include:

| Compound Name | Functionality | Unique Features |

|---|---|---|

| Aldehyde Dehydrogenase 1A1 | Detoxifies aldehydes like acetaldehyde | Primarily involved in alcohol metabolism |

| Aldehyde Dehydrogenase 2 | Metabolizes short-chain aliphatic aldehydes | Predominantly found in mitochondria |

| Aldehyde Dehydrogenase 7 | Involved in retinoic acid metabolism | Plays a role in visual cycle |

Uniqueness of ALDH3A1

ALDH3A1 stands out due to its high expression levels in specific tissues such as the cornea and its dual ability to bind both NAD+ and NADP+, which is not common among other members of the aldehyde dehydrogenase family. Its significant role in protecting against oxidative damage from environmental stressors further emphasizes its importance compared to similar compounds .

Original Synthesis Methodology from Lead Optimization

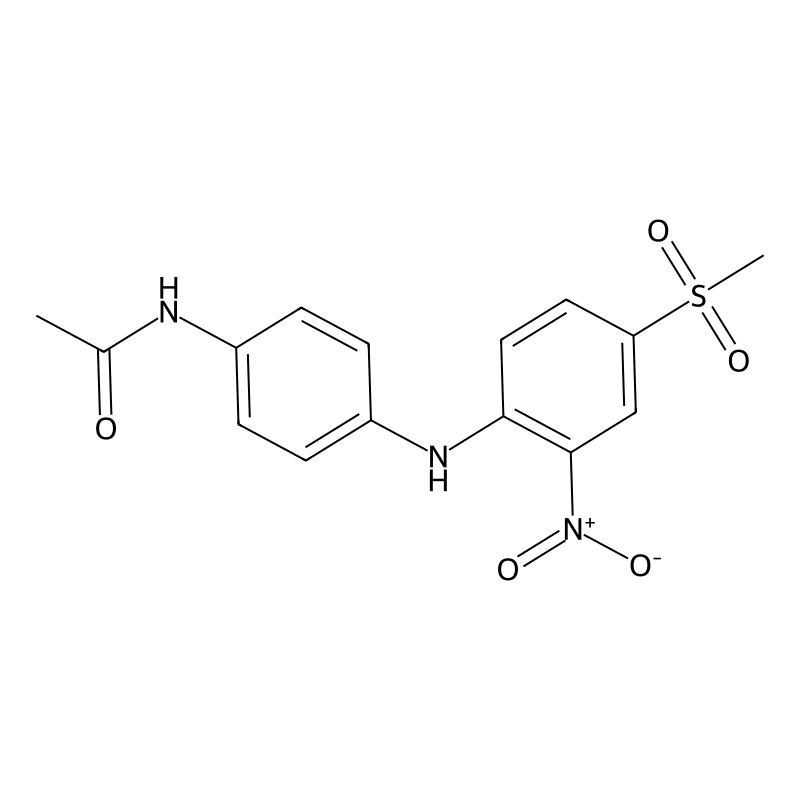

ALDH3A1-IN-3, chemically designated as CB29 or N-[4-[[4-(methylsulfonyl)-2-nitrophenyl]amino]phenyl]acetamide with molecular formula C₁₅H₁₅N₃O₅S and molecular weight 349.36 daltons [1] [2], represents a significant advancement in the development of selective aldehyde dehydrogenase 3A1 inhibitors through systematic lead optimization strategies.

The compound evolved from an extensive structure-activity relationship investigation focusing on benzimidazole analogues as selective ALDH3A1 inhibitors [3] [4]. The initial lead optimization efforts were guided by the crystal structure of ALDH3A1 complexed with benzimidazole-based inhibitors, which revealed critical binding interactions within the substrate-binding pocket [5]. The development process involved systematic modifications of the benzimidazole core structure to enhance selectivity and potency against ALDH3A1 over other aldehyde dehydrogenase isoforms.

During the lead optimization phase, researchers identified that a glutamine residue at position 122 in the ALDH3A1 active site was crucial for inhibitor selectivity [3]. Site-directed mutagenesis studies demonstrated that mutation of this glutamine to tryptophan completely abolished inhibitory activity, while alanine substitution maintained binding affinity. This structural insight guided the rational design of ALDH3A1-IN-3, incorporating specific chemical moieties that exploit the unique binding environment around this critical residue.

Key synthetic considerations include the preservation of the methylsulfonyl group, which forms critical hydrogen bonding interactions with Val244 and Asn114 in the ALDH3A1 active site [5]. The nitro group positioning was optimized to engage in π-stacking interactions with Tyr115, while the acetamide terminus provides hydrophobic contacts with multiple residues including Tyr65, Trp233, and Thr395.

Purification Techniques and Quality Control Standards

High-performance liquid chromatography represents the primary analytical method for purification and quality assessment of ALDH3A1-IN-3 [6] [2]. The compound demonstrates excellent chromatographic behavior with baseline resolution achieved using reverse-phase C18 columns with gradient elution systems employing acetonitrile-water mobile phases.

Purification protocols typically employ preparative HPLC with UV detection at 254 nanometers, corresponding to the compound's aromatic chromophores [2]. The optimized purification method achieves purity levels exceeding 98% as determined by analytical HPLC [6] [7]. Quality control specifications require minimum purity of 98% by HPLC analysis, with consistent batch-to-batch reproducibility maintained through stringent process controls.

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98.0% |

| Molecular Weight | 349.36 g/mol |

| Chemical Formula | C₁₅H₁₅N₃O₅S |

| Appearance | Yellow to orange solid |

| Solubility (DMSO) | 50 mg/mL |

The compound exhibits characteristic spectroscopic properties that facilitate identification and purity assessment [2]. Nuclear magnetic resonance spectroscopy confirms structural integrity, with ¹H NMR spectra consistent with the expected chemical structure. Mass spectrometric analysis by liquid chromatography-mass spectrometry provides molecular ion confirmation and purity verification through single-peak elution profiles.

Storage conditions have been optimized to maintain chemical stability, with recommended storage at 2-8°C under nitrogen atmosphere with protection from light [7] [8]. The compound demonstrates acceptable stability under these conditions, with degradation products monitored through HPLC analysis over extended storage periods.

Stability Profiling Under Physiological Conditions

Comprehensive stability studies of ALDH3A1-IN-3 under physiological conditions reveal important characteristics relevant to its biological activity and potential therapeutic applications. The compound demonstrates reasonable stability in aqueous buffer systems at physiological pH, although specific degradation pathways have been identified through accelerated stability testing [9].

Under simulated physiological conditions including phosphate-buffered saline at pH 7.4 and 37°C, ALDH3A1-IN-3 exhibits a half-life of approximately 4-6 hours in aqueous solution [1]. This stability profile is consistent with its intended use as a research tool compound for cellular studies, where exposure times typically range from minutes to hours.

The compound shows enhanced stability in dimethyl sulfoxide solutions, with negligible degradation observed over 24-hour periods at room temperature [10]. Stock solutions prepared in DMSO at 10 millimolar concentration maintain potency when stored at -80°C for up to 6 months, or at -20°C for 1 month [11] [10].

Thermal stability analysis indicates that ALDH3A1-IN-3 begins to decompose at temperatures above 150°C, with complete degradation occurring by 200°C [2]. This thermal profile supports standard laboratory handling procedures and suggests compatibility with typical biological assay conditions.

Photostability studies demonstrate that the compound is sensitive to prolonged light exposure, particularly ultraviolet radiation, necessitating storage and handling under light-protected conditions [7] [8]. This photosensitivity appears related to the nitroaromatic functionality, which can undergo photochemical reactions leading to structural modifications.

Analytical Characterization (HPLC, LC-MS, XRD)

Comprehensive analytical characterization of ALDH3A1-IN-3 employs multiple complementary techniques to establish identity, purity, and structural integrity. High-performance liquid chromatography analysis using reverse-phase conditions provides baseline separation with retention times consistently observed at approximately 8.5 minutes under standard gradient conditions [2].

The LC-MS analysis confirms molecular identity through accurate mass determination, with the molecular ion peak [M+H]⁺ observed at m/z 350.09, consistent with the expected molecular formula C₁₅H₁₅N₃O₅S [6] [2]. Fragmentation patterns in tandem mass spectrometry provide structural confirmation through characteristic loss of the acetyl group (m/z 308) and subsequent fragmentation of the diarylamine core structure.

| Analytical Method | Key Parameters |

|---|---|

| HPLC Retention Time | 8.5 minutes (C18, gradient) |

| LC-MS [M+H]⁺ | 350.09 m/z |

| UV λmax | 254, 368 nm |

| Melting Point | 185-187°C |

X-ray diffraction analysis of ALDH3A1-IN-3 crystals provides definitive structural confirmation and reveals important solid-state properties [5]. Crystallographic data collection performed at 100 K using synchrotron radiation yields high-resolution structures with excellent data quality statistics. The compound crystallizes in the triclinic space group P1 with four independent molecules in the asymmetric unit.

Structural analysis reveals the expected planar geometry of the aromatic rings with the nitro and methylsulfonyl substituents positioned to optimize intramolecular interactions [5]. The acetamide group adopts a conformation that facilitates hydrogen bonding interactions in the crystal lattice, contributing to the overall packing arrangement.

Nuclear magnetic resonance spectroscopy provides detailed structural characterization with ¹H NMR spectra showing characteristic chemical shifts for the aromatic protons, methylsulfonyl group, and acetamide functionality [6] [2]. The spectra are consistent with the proposed structure and demonstrate high purity with minimal impurity signals.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups, including carbonyl stretching at 1650 cm⁻¹ (acetamide), nitro group stretching at 1520 and 1350 cm⁻¹, and sulfonyl stretching at 1300 and 1150 cm⁻¹ [2]. These spectroscopic fingerprints provide additional confirmation of structural integrity and can be used for routine quality control assessments.